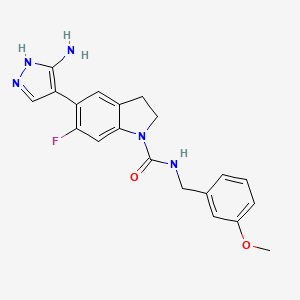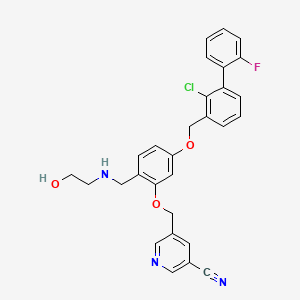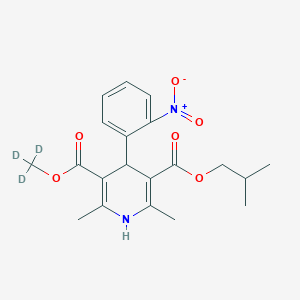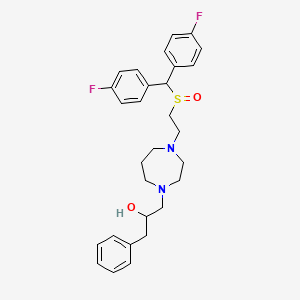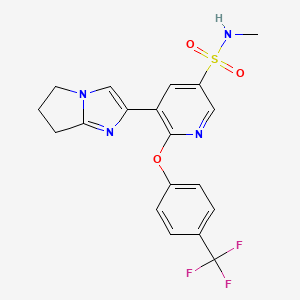
Tead-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TEAD-IN-6 is a modulator that inhibits the interaction between Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) with TEA domain family members (TEAD). This compound has significant applications in cancer research due to its ability to disrupt the YAP1/TAZ-TEAD interaction .
Preparation Methods
The synthetic routes and reaction conditions for TEAD-IN-6 involve several steps. The preparation of the mother liquor involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
TEAD-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens like chlorine (Cl2) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TEAD-IN-6 has a wide range of scientific research applications, particularly in the field of cancer research. It is used to study the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis . By inhibiting the YAP1/TAZ-TEAD interaction, this compound can help researchers understand the mechanisms of tumorigenesis and develop potential therapeutic strategies . Additionally, this compound is used in studies related to tissue homeostasis, regeneration, and development .
Mechanism of Action
TEAD-IN-6 exerts its effects by inhibiting the interaction between YAP1/TAZ and TEAD transcription factors. This inhibition disrupts the transcriptional activity of TEAD, leading to the suppression of genes involved in cell proliferation and survival . The molecular targets of this compound include the central pocket of TEAD, where it binds and prevents the interaction with YAP1/TAZ . This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
TEAD-IN-6 is unique in its ability to inhibit the YAP1/TAZ-TEAD interaction. Similar compounds include:
MY-1076: A potent YAP inhibitor with anti-gastric cancer activity.
LM-41: A flufenamic acid-derived TEAD inhibitor that reduces the expression of CTGF, Cyr61, Axl, and NF2.
Verteporfin: A YAP inhibitor used in photodynamic therapy that also induces apoptosis and inhibits autophagy.
MYF-01-37: A novel covalent TEAD inhibitor.
AICAR phosphate: An AMPK activator and inhibitor of autophagy, YAP, and mitophagy.
These compounds share similar targets and mechanisms but differ in their specific applications and efficacy.
Properties
Molecular Formula |
C19H17F3N4O3S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C19H17F3N4O3S/c1-23-30(27,28)14-9-15(16-11-26-8-2-3-17(26)25-16)18(24-10-14)29-13-6-4-12(5-7-13)19(20,21)22/h4-7,9-11,23H,2-3,8H2,1H3 |
InChI Key |
UNZNMUZYUKSBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CN4CCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


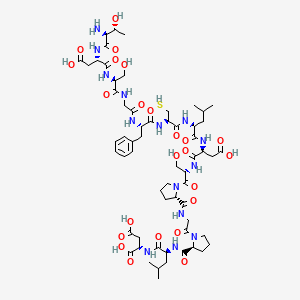
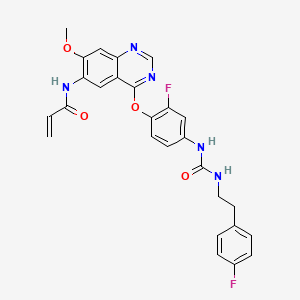
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
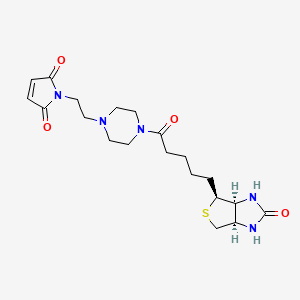
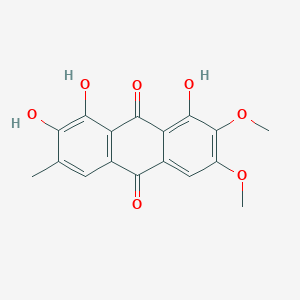
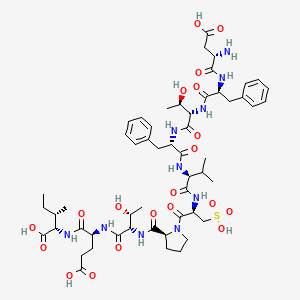
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
